2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Quinazolinone ring formation: The benzimidazole intermediate can then be reacted with anthranilic acid or its derivatives under specific conditions to form the quinazolinone structure.
Methylation: The final step may involve methylation reactions to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone structures but different substituents.
Benzimidazole derivatives: Compounds with the benzimidazole ring but different functional groups.
Uniqueness
The uniqueness of 2-METHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4(3H)-QUINAZOLINONE lies in its specific combination of the benzimidazole and quinazolinone rings, along with the methyl groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-methyl-3-(1-methylbenzimidazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C17H14N4O/c1-11-18-13-8-4-3-7-12(13)16(22)21(11)17-19-14-9-5-6-10-15(14)20(17)2/h3-10H,1-2H3 |
InChI Key |
LOHKGFBDIMQWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.